3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
Description
3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a biphenyl derivative featuring a hydroxyl group at position 4, a methoxy group at position 3 on one benzene ring, and a pyrrolidin-1-ylsulfonyl substituent at position 4' on the second ring. Biphenyl scaffolds are widely explored in medicinal chemistry due to their conformational rigidity and versatility in drug design .
Properties
IUPAC Name |
2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-12-14(6-9-16(17)19)13-4-7-15(8-5-13)23(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOPUPLNJZANGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685808 | |
| Record name | 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-07-3 | |
| Record name | 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like sodium hydride.
Sulfonylation with Pyrrolidine: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4 or other strong reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Analysis
The following biphenyl-4-ol derivatives (Table 1) highlight key structural differences and their implications:
Key Observations :
- Electronic Effects : The methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluoro group in its analog. This difference impacts charge distribution and reactivity .
- Polarity and Solubility : The pyrrolidinylsulfonyl group introduces both polarity (via sulfonyl) and basicity (via pyrrolidine), whereas methylsulfonyl (in the 3-fluoro analog) lacks basicity. This may enhance the target compound’s solubility in acidic environments .
Biological Activity
3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl core with a methoxy group, a hydroxyl group, and a pyrrolidin-1-ylsulfonyl group, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NO5S. The structural characteristics include:
| Functional Group | Description |
|---|---|
| Biphenyl Core | Two phenyl rings connected by a single bond |
| Methoxy Group | -OCH₃ substituent on the biphenyl structure |
| Hydroxyl Group | -OH group contributing to biological activity |
| Pyrrolidin-1-ylsulfonyl | Sulfonamide functionality enhancing reactivity |
The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes and receptors. The unique combination of functional groups may enhance binding affinity and specificity to these targets, leading to modulation of their activity.
Case Studies and Research Findings
A series of studies have focused on the biological evaluation of structurally related compounds:
Case Study 1: Anticancer Activity
A recent study examined several pyrrolidine derivatives and found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines . The structural similarity to this compound suggests potential for similar efficacy.
Case Study 2: Enzyme Interaction
Molecular docking studies indicated that compounds with similar functionalities can effectively bind to active sites of target enzymes, suggesting that this compound may follow suit .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Lacks pyrrolidine sulfonamide | Limited anticancer activity |
| Pyrrolidine sulfonamide derivatives | Contains pyrrolidine; varied aromatic substitutions | Notable antimicrobial effects |
| 3-Methoxy-[2-(pyrrolidin)]phenol | Similar biphenyl structure; different substitutions | Moderate enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
